molecular formula C7H9NO B3065586 2(1H)-Pyridinone, 3,6-dimethyl- CAS No. 53428-02-7

2(1H)-Pyridinone, 3,6-dimethyl-

Cat. No.: B3065586
CAS No.: 53428-02-7
M. Wt: 123.15 g/mol
InChI Key: MDKBXYPRMUMUME-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 3,6-dimethyl- is an organic compound belonging to the pyridinone family It is characterized by a pyridine ring with two methyl groups attached at the 3rd and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 3,6-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 3,6-dimethylpyridine with an appropriate oxidizing agent to form the desired pyridinone structure. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as palladium or copper salts .

Industrial Production Methods

In an industrial setting, the production of 2(1H)-Pyridinone, 3,6-dimethyl- can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the use of high-pressure reactors and automated control systems to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 3,6-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridinones, and various substituted pyridinones, depending on the specific reagents and conditions used .

Scientific Research Applications

2(1H)-Pyridinone, 3,6-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2(1H)-Pyridinone, 3,6-dimethyl- exerts its effects involves interactions with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of key metabolic processes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(1H)-Pyridinone, 3,6-dimethyl- is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This unique structure can result in different binding affinities and selectivities compared to other similar compounds .

Properties

IUPAC Name

3,6-dimethyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-4-6(2)8-7(5)9/h3-4H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKBXYPRMUMUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342177
Record name 2(1H)-Pyridinone, 3,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53428-02-7
Record name 2(1H)-Pyridinone, 3,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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